molecular formula C8H5F4NO2 B2402977 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene CAS No. 612844-88-9

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene

Cat. No.: B2402977
CAS No.: 612844-88-9
M. Wt: 223.127
InChI Key: AJYXKKGPBOPKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene is a fluorinated aromatic compound characterized by a nitro group (-NO₂) at the meta position and a 1,2,2,2-tetrafluoroethyl (-CF₂CF₃) substituent on the benzene ring. Fluorinated aromatic compounds are valued in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and electron-withdrawing effects .

Properties

IUPAC Name

1-nitro-3-(1,2,2,2-tetrafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-2-1-3-6(4-5)13(14)15/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYXKKGPBOPKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene typically involves the nitration of 3-(1,2,2,2-tetrafluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The electronic and steric effects of substituents significantly influence the properties and reactivity of nitro-aromatic compounds. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene C₈H₅F₄NO₂ 235.13 (calc.) -NO₂ (meta), -CF₂CF₃ Not explicitly listed
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene C₈H₅F₄NO₂ 235.13 (calc.) -NO₂ (para), -CF₂CF₃ Not listed
1-Nitro-3-(pentachloroethyl)benzene C₈H₄Cl₅NO₂ 343.39 -NO₂ (meta), -CCl₂CCl₃ 721-24-4
1-Nitro-3-(trichloromethyl)benzene C₇H₄Cl₃NO₂ 240.47 -NO₂ (meta), -CCl₃ 709-58-0
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene C₈H₆F₃NO₃ 221.14 -NO₂ (ortho), -OCH₂CF₃ 87014-28-6

Key Observations:

  • Positional Isomerism : The para-nitro isomer (1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene) likely exhibits distinct electronic effects compared to the meta-nitro target compound. Nitro groups at the para position may enhance symmetry and alter dipole moments .
  • Electron-Withdrawing Groups : The tetrafluoroethyl group (-CF₂CF₃) is strongly electron-withdrawing, activating the benzene ring for nucleophilic substitution reactions. In contrast, chlorinated groups (e.g., -CCl₃) may deactivate the ring less effectively .

Physical and Chemical Properties

Limited data exists for the target compound, but trends can be extrapolated:

Property This compound 1-Nitro-3-(pentachloroethyl)benzene 1-Nitro-3-(trichloromethyl)benzene
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro and fluorinated groups Low solubility in water; soluble in chlorinated solvents Soluble in dichloromethane, THF
Stability High thermal stability due to C-F bonds Moderate stability; C-Cl bonds prone to hydrolysis under basic conditions Susceptible to radical reactions
Synthetic Challenges Separation difficulties due to similar physical properties of fluorinated byproducts Crystallization challenges due to high molecular weight Purification via column chromatography

Reactivity and Functionalization

Nitro groups in fluorinated aromatics participate in reactions such as amination, reduction, and nucleophilic substitution:

  • Amination : demonstrates that nitro-pentafluorosulfanyl benzenes undergo direct amination with hydrazinium salts in the presence of tBuOK. The tetrafluoroethyl group in the target compound may similarly facilitate amination at the ortho or para positions relative to the nitro group .
  • Reduction : Raney nickel-catalyzed hydrogenation of nitro groups to amines is common in fluorinated aromatics. For example, 2-nitro-4-(pentafluorosulfanyl)aniline was reduced to a diamine precursor for heterocycle synthesis .
  • Nucleophilic Substitution : The electron-withdrawing nature of -CF₂CF₃ enhances ring activation for substitution. In contrast, chlorinated analogs (e.g., -CCl₃) may require harsher conditions due to weaker electron withdrawal .

Biological Activity

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H6F4N O2. The presence of the nitro group (-NO2) and the tetrafluoroethyl group (-CF2CF3) significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its chemical structure. The nitro group can undergo reduction to form an amino group, which is crucial for various biological interactions. Additionally, the electron-withdrawing nature of the nitro group and the unique properties imparted by the tetrafluoroethyl moiety enhance its reactivity in nucleophilic aromatic substitution reactions.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Properties : Studies have suggested potential antimicrobial effects against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.
  • Anticancer Activity : Some derivatives have shown promise in cancer research, potentially acting through apoptosis induction or inhibition of cell proliferation pathways. The specific pathways affected depend on the structural modifications made to the base compound.
  • Pharmaceutical Applications : Due to its unique properties, this compound is being investigated as a lead structure for developing new pharmaceuticals targeting specific diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
Study BAnticancer PotentialInduced apoptosis in cancer cell lines with IC50 values indicating potency.
Study CMechanistic InsightsIdentified pathways affected by the compound's metabolites in cellular models.

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain modifications to the tetrafluoroethyl group enhanced cytotoxicity against breast cancer cells while maintaining low toxicity toward normal cells. This suggests a promising therapeutic window for further development .

Case Study: Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that specific derivatives exhibited significant antibacterial activity comparable to conventional antibiotics. This opens avenues for developing new antimicrobial agents amid rising antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.